molecular formula C22H33D4NO5 B1152399 Prostaglandin D2 Ethanolamide-d4

Prostaglandin D2 Ethanolamide-d4

Numéro de catalogue: B1152399
Poids moléculaire: 399.6
Clé InChI: KEYDJKSQFDUAGF-GQTVQQAKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prostaglandin D2 ethanolamide (PGD2-EA)-d4 contains four deuterium atoms. It is intended for use as an internal standard for the quantification of PGD2-EA by GC- or LC-mass spectrometry. PGD2-EA is a bioactive lipid produced by the sequential metabolism of anandamide (arachidonoyl ethanolamide) by cyclooxygenase (COX) enzymes, in particular by COX-2, and PGD synthase. The biosynthesis of PGD2-EA from anandamide can also be increased when anandamide metabolism is diminished by deletion of fatty acid amide hydrolase. PGD2-EA is inactive against recombinant prostanoid receptors, including the D prostanoid receptor. It increases the frequency of miniature inhibitory postsynaptic currents in primary cultured hippocampal neurons, an effect which is the opposite of that induced by anandamide.. PGD2-EA also induces apoptosis in colorectal carcinoma cell lines.

Applications De Recherche Scientifique

Pharmacological Properties and Therapeutic Potential

  • Prostamide (prostaglandin ethanolamide) research has revealed significant therapeutic potential in areas such as glaucoma treatment and hair growth stimulation. Bimatoprost, a drug with prostamide-like activity, demonstrates effectiveness in treating glaucoma and stimulating hair growth, including in human scalp hair follicles and mouse pelage hair. Beyond these areas, there's potential for bimatoprost in reducing fat deposition, indicating a broader therapeutic scope for prostamide-related compounds (Woodward, Wang, & Poloso, 2013).

Synthesis and Inhibition Studies

  • The synthesis of prostaglandin F ethanolamide from prostaglandin D2 ethanolamide (prostamide D2) has been explored, highlighting the enzymatic pathways involved. This research also identifies Bimatoprost as a potent inhibitor of prostaglandin F synthase, which plays a role in the synthesis process, underscoring the complex interactions within prostamide pathways (Koda et al., 2004).

Interaction with Receptors and Enzymes

  • Studies on prostaglandin ethanolamides (prostamides) like prostamide D2 have investigated their interactions with various receptors and enzymes. Notably, prostamides do not significantly interact with prostanoid receptors or affect the endocannabinoid N-arachidonoylethanolamide levels. This suggests that their pharmacological actions might be due to interactions with novel receptors, particularly in specific tissues like the cat iris (Matias et al., 2004).

Biosynthesis Pathways

  • The biosynthesis of prostamide F2α, a significant component in ocular hypotension, involves anandamide as a substrate. This process includes two steps: oxidation by cyclooxygenase 2 (COX-2) and reduction by prostaglandin F synthase. Understanding these pathways is crucial for comprehending the biological roles of prostamides and related compounds (Yang et al., 2005).

Enzymatic and Molecular Characteristics

  • The molecular characterization of prostamide/prostaglandin F synthase, belonging to the thioredoxin-like superfamily, has been studied. This enzyme plays a role in the conversion of prostamide H2 to prostamide F2α and is predominantly distributed in the central nervous system. Its unique properties suggest significant functional roles in neurological processes (Moriuchi et al., 2008).

Receptor Antagonists and Pharmacological Effects

  • Prostaglandin D2 receptor antagonists are explored for their potential in treating allergic disorders. This research is vital for understanding how PGD2 and its analogues can be targeted to alleviate symptoms in conditions like asthma and allergic rhinitis (Marone et al., 2018).

Propriétés

Formule moléculaire

C22H33D4NO5

Poids moléculaire

399.6

Clé InChI

KEYDJKSQFDUAGF-GQTVQQAKSA-N

Apparence

Assay:≥99% deuterated forms (d1-d4)A solution in ethanol

Synonymes

N-(2-Hydroxyethyl)-11-oxo-9α,15S-dihydroxyprosta-5Z,13E-dien-1-amide-d4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.